molecular formula C20H24N2O4S B2557140 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 921915-33-5

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2557140
CAS RN: 921915-33-5
M. Wt: 388.48
InChI Key: HVAWESNZKZFYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Interactions

The compound's molecular structure, specifically the interactions between different elements of the molecule, plays a crucial role in its research applications. For instance, the intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds contribute to the formation of hydrogen-bonded chains. These structural features align with theoretical studies, indicating potential applications in understanding molecular interactions and designing molecules with desired properties (Gelbrich, Haddow, & Griesser, 2011).

Crystal Structure Analysis

Crystal structure analysis of related compounds provides insights into molecular geometry, hydrogen bonding, and network structure. Such analyses can guide the synthesis of new materials or drugs by illustrating how molecular alterations affect structure and function. For example, the examination of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate reveals a nearly planar oxoquinoline unit, highlighting the role of weak hydrogen bonds and π–π interactions in stabilizing molecular structures (Filali Baba et al., 2019).

Pharmacological Applications

While the request specifies to exclude drug use, dosage, and side effects, it's worth noting that research into similar compounds often explores their potential pharmacological benefits. For example, studies on quinazoline derivatives, including sulfonamide derivatives, investigate their diuretic, antihypertensive, and anti-diabetic potentials, suggesting a broader scientific interest in the structural family for therapeutic applications (Rahman et al., 2014).

Agonist Activity Research

The study of tetrahydroisoquinoline derivatives containing benzenesulfonamide moieties provides valuable insights into their agonist activities, particularly concerning the human beta3 adrenergic receptor. Such research has implications for understanding receptor-ligand interactions and the design of selective receptor agonists, which could have significant therapeutic applications (Parmee et al., 2000).

Antibiotic Discovery

The discovery of new antibiotics, such as helquinoline, derived from Janibacter limosus, showcases the potential of tetrahydroquinoline derivatives in combating microbial resistance. The identification and structural elucidation of such compounds underscore the importance of chemical research in addressing global health challenges (Asolkar et al., 2004).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-22-19-10-7-17(14-16(19)6-11-20(22)23)21-27(24,25)13-12-15-4-8-18(26-2)9-5-15/h4-5,7-10,14,21H,3,6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAWESNZKZFYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide

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